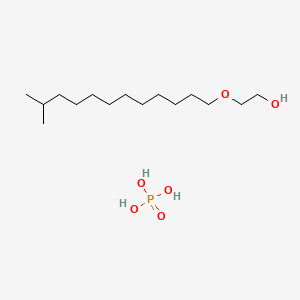2-(11-Methyldodecoxy)ethanol;phosphoric acid
CAS No.: 73038-25-2
Cat. No.: VC3877212
Molecular Formula: C15H35O6P
Molecular Weight: 342.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 73038-25-2 |
|---|---|
| Molecular Formula | C15H35O6P |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | 2-(11-methyldodecoxy)ethanol;phosphoric acid |
| Standard InChI | InChI=1S/C15H32O2.H3O4P/c1-15(2)11-9-7-5-3-4-6-8-10-13-17-14-12-16;1-5(2,3)4/h15-16H,3-14H2,1-2H3;(H3,1,2,3,4) |
| Standard InChI Key | GMDAWUSGGYKEBW-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCCCCCCCOCCO.OP(=O)(O)O |
| Canonical SMILES | CC(C)CCCCCCCCCCOCCO.OP(=O)(O)O |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
The compound derives its amphiphilic behavior from a hybrid structure combining a branched alkyl chain with a phosphorylated ethoxylate group. The isotridecyl backbone (C13H27) features an 11-methyl branching pattern, which enhances hydrophobic interactions while maintaining fluidity at low temperatures . Ethoxylation introduces a polar head group through the addition of ethylene oxide units, subsequently phosphorylated to create the final acid ester. This molecular design enables simultaneous hydrogen bonding via phosphate groups and van der Waals interactions through the alkyl chain .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 342.41 g/mol | |
| Hydrophobic Chain Length | 13-carbon isotridecyl | |
| HLB (Hydrophile-Lipophile Balance) | Estimated 8-12 (semi-polar) |
Synthesis and Industrial Production
Ethoxylation-Phosphorylation Pathway
Commercial synthesis follows a two-stage process:
-
Ethoxylation: Isotridecyl alcohol reacts with ethylene oxide under alkaline catalysis (typically KOH or NaOH) at 120-150°C, forming the polyethoxylate intermediate .
-
Phosphorylation: The ethoxylated product undergoes esterification with phosphoric acid in a solvent-free system at 80-100°C, achieving >90% conversion rates .
Continuous reactor systems employing static mixers and thin-film evaporators have optimized production scalability, reducing energy consumption by 40% compared to batch processes .
Physicochemical Properties
Temperature and pH Stability
The compound maintains interfacial activity across a remarkable operational range:
-
Temperature Tolerance: -20°C to 180°C (decomposition onset at 210°C)
-
pH Stability: Effective in both strongly acidic (pH 2) and alkaline (pH 12) environments due to phosphate group buffering capacity
Table 2: Performance Metrics vs. Temperature
| Temperature (°C) | Surface Tension (mN/m) | Emulsion Stability (hr) |
|---|---|---|
| 25 | 32.1 ± 0.5 | 48 ± 2 |
| 80 | 29.8 ± 0.7 | 36 ± 3 |
| 150 | 27.4 ± 1.2 | 12 ± 1 |
Industrial and Consumer Applications
Enhanced Oil Recovery Formulations
In tertiary oil recovery, 0.5-2% formulations reduce interfacial tension between crude oil and brine to <10⁻³ mN/m, improving extraction yields by 18-22% compared to conventional sulfonates. Field trials demonstrate stable performance in high-salinity reservoirs (>200,000 ppm TDS) .
Biomedical Dispersants
Recent studies utilize its low critical micelle concentration (CMC = 0.8 mM) to stabilize protein-drug conjugates, achieving 98% monomer preservation over 6 months at 4°C. This application is particularly valuable in monoclonal antibody formulations .
| Organism | LC50 (96h) | NOEC |
|---|---|---|
| Daphnia magna | 2.8 mg/L | 0.5 mg/L |
| Danio rerio | 5.1 mg/L | 1.2 mg/L |
Comparative Surfactant Analysis
Performance vs. Linear Alkylbenzene Sulfonates (LAS)
| Parameter | 2-(11-Methyldodecoxy)ethanol;phosphoric Acid | LAS |
|---|---|---|
| Salt Tolerance | >25% NaCl | <15% NaCl |
| Biodegradation (28d) | 78% | 92% |
| Foam Stability | Low | High |
Future Research Directions
Ongoing investigations focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume